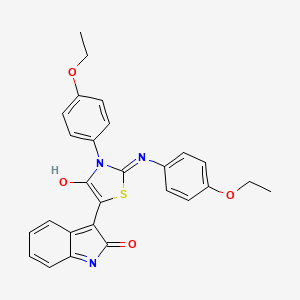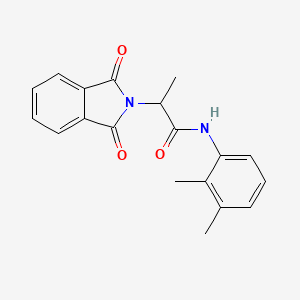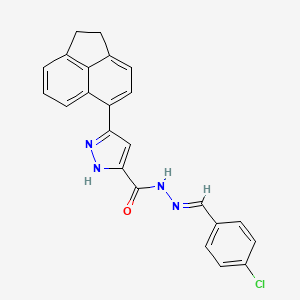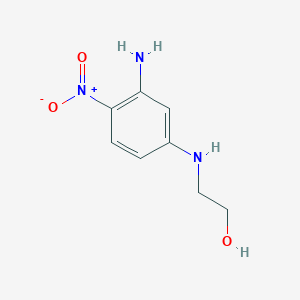
(2Z,5E)-3-(4-ethoxyphenyl)-2-((4-ethoxyphenyl)imino)-5-(2-oxoindolin-3-ylidene)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « (2Z,5E)-3-(4-éthoxyphényl)-2-((4-éthoxyphényl)imino)-5-(2-oxoindolin-3-ylidène)thiazolidin-4-one » est une molécule organique synthétique qui appartient à la classe des thiazolidinones.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse des thiazolidinones implique généralement la cyclisation des thiosemicarbazones avec des α-halocétones ou des α-haloesters. Pour le composé spécifique en question, la synthèse pourrait impliquer les étapes suivantes :
Formation de thiosemicarbazone : Réaction de la 4-éthoxybenzaldéhyde avec la thiosemicarbazide en présence d’un catalyseur acide.
Cyclisation : La thiosemicarbazone est ensuite cyclisée avec une α-halocétone ou un α-haloester approprié dans des conditions basiques pour former le cycle thiazolidinone.
Méthodes de production industrielle
Les méthodes de production industrielle de tels composés impliqueraient généralement l’optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à flux continu, le criblage à haut débit de catalyseurs et l’optimisation des solvants.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle thiazolidinone ou des groupes éthoxyphényle.
Réduction : Les réactions de réduction pourraient cibler le groupe imino ou le groupe carbonyle dans la partie indolinone.
Substitution : Des réactions de substitution électrophile ou nucléophile pourraient se produire au niveau des cycles aromatiques ou du cycle thiazolidinone.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome ou le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium pourraient être utilisés.
Substitution : Des réactifs tels que des halogènes, des agents alkylants ou des nucléophiles (par exemple, des amines, des thiols) pourraient être utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation pourrait donner des sulfoxydes ou des sulfones, tandis que la réduction pourrait donner des amines ou des alcools.
Applications de la recherche scientifique
Chimie
Le composé pourrait être utilisé comme élément de construction en synthèse organique, en particulier dans la construction de molécules plus complexes.
Biologie
Les thiazolidinones ont été étudiées pour leurs propriétés antimicrobiennes, antifongiques et anticancéreuses. Ce composé spécifique pourrait présenter des activités similaires et pourrait être étudié pour son potentiel en tant qu’agent thérapeutique.
Médecine
En chimie médicinale, le composé pourrait être exploré pour son potentiel à interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, conduisant au développement de nouveaux médicaments.
Industrie
Dans le secteur industriel, le composé pourrait trouver des applications dans le développement de nouveaux matériaux, d’agrochimiques ou comme intermédiaires dans la synthèse d’autres composés précieux.
Applications De Recherche Scientifique
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology
Thiazolidinones have been studied for their antimicrobial, antifungal, and anticancer properties. This specific compound might exhibit similar activities and could be investigated for its potential as a therapeutic agent.
Medicine
In medicinal chemistry, the compound could be explored for its potential to interact with biological targets such as enzymes or receptors, leading to the development of new drugs.
Industry
In the industrial sector, the compound might find applications in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de son activité biologique spécifique. Généralement, les thiazolidinones peuvent interagir avec des enzymes ou des récepteurs, en inhibant leur fonction ou en modulant leur activité. Les cibles moléculaires et les voies impliquées devraient être identifiées par des études expérimentales.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2Z,5E)-3-(4-méthoxyphényl)-2-((4-méthoxyphényl)imino)-5-(2-oxoindolin-3-ylidène)thiazolidin-4-one
- (2Z,5E)-3-(4-chlorophényl)-2-((4-chlorophényl)imino)-5-(2-oxoindolin-3-ylidène)thiazolidin-4-one
Unicité
La caractéristique unique du composé réside dans la présence des groupes éthoxy sur les cycles phényle, ce qui pourrait influencer sa réactivité chimique et son activité biologique par rapport à des composés similaires avec des substituants différents.
Propriétés
Formule moléculaire |
C27H23N3O4S |
|---|---|
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
3-[3-(4-ethoxyphenyl)-2-(4-ethoxyphenyl)imino-4-hydroxy-1,3-thiazol-5-yl]indol-2-one |
InChI |
InChI=1S/C27H23N3O4S/c1-3-33-19-13-9-17(10-14-19)28-27-30(18-11-15-20(16-12-18)34-4-2)26(32)24(35-27)23-21-7-5-6-8-22(21)29-25(23)31/h5-16,32H,3-4H2,1-2H3 |
Clé InChI |
FALLOOLTGAVSKM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N=C2N(C(=C(S2)C3=C4C=CC=CC4=NC3=O)O)C5=CC=C(C=C5)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692610.png)



![3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692633.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692642.png)
![(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692655.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692668.png)
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11692674.png)


![(5E)-5-[4-(benzyloxy)-5-methoxy-2-nitrobenzylidene]-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692688.png)
![Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11692694.png)
